molecular formula C10H8FNO3 B2431451 2-(7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 1368757-12-3

2-(7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No.: B2431451
CAS No.: 1368757-12-3
M. Wt: 209.176
InChI Key: KENIHQJWLICTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a fluorine atom at the 7th position and an acetic acid moiety attached to the indole ring, which may contribute to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-fluoroindole with chloroacetic acid in the presence of a base, followed by oxidation to introduce the keto group at the 2nd position . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(7-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(7-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is unique due to the presence of the fluorine atom at the 7th position and the keto group at the 2nd position. These structural features may enhance its biological activity and stability compared to other similar compounds .

Properties

IUPAC Name

2-(7-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-7-3-1-2-5-6(4-8(13)14)10(15)12-9(5)7/h1-3,6H,4H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENIHQJWLICTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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